molecular formula C6H8O3 B121156 2-Acetylbutyrolactone CAS No. 517-23-7

2-Acetylbutyrolactone

Cat. No. B121156
CAS RN: 517-23-7
M. Wt: 128.13 g/mol
InChI Key: OMQHDIHZSDEIFH-UHFFFAOYSA-N
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Description

2-Acetylbutyrolactone (ABL) is a chemical compound that has gained attention in various analytical and synthetic applications. It is a cyclic β-keto ester known for its reactivity and utility in the formation of other chemical compounds. ABL has been characterized as a fluorogenic reagent for the spectrofluorimetric determination of primary amines, forming strongly fluorescent Schiff bases in certain conditions . It also serves as a novel coupling reagent for the spectrophotometric analysis of primary arylamines, forming colored α-oxo-γ-butyrolactone arylhydrazones through the Japp-Klingemann reaction . Additionally, ABL can react with iron(II) to form a stable complex, which is useful for its spectrophotometric determination and quality control in industrial processes .

Synthesis Analysis

The synthesis of ABL can be achieved through various methods. One approach involves the reaction of γ-butyrolactone (GBL) with ethyl acetate (EtOAc) under strongly alkaline conditions, leading to the formation of ABL through competitive ester condensation reactions . Another method is based on diethylene ketone, where ABL is synthesized by esterification with methanol and subsequent condensation with epoxyethane in the presence of an alkaline catalyst . Additionally, an asymmetric synthesis of 2-acetoxy-butyrolactones, which are derivatives of ABL, has been developed using a hydrazone-mediated asymmetric aldol reaction, intramolecular lactonization, and stereoselective hydrogenation .

Molecular Structure Analysis

The molecular structure of ABL is that of a lactone with an acetyl group at the α-position. This structure is pivotal for its reactivity, particularly in the formation of Schiff bases and arylhydrazones, which are useful for analytical purposes. The reactivity of ABL with triphenylphosphine and dialkyl acetylenedicarboxylates to produce phosphorus ylides further exemplifies the versatility of its molecular structure .

Chemical Reactions Analysis

ABL undergoes various chemical reactions that are significant in analytical chemistry and synthesis. It forms Schiff bases with primary amines, which are highly fluorescent and can be used for the determination of these amines in pharmaceutical preparations . In the presence of primary arylamines, ABL participates in the Japp-Klingemann reaction to form colored arylhydrazones, which are measurable spectrophotometrically . Moreover, ABL reacts with triphenylphosphine and dialkyl acetylenedicarboxylates to produce phosphorus ylides, which can undergo intramolecular Wittig reactions to yield complex organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ABL, such as its fluorescence spectral properties and stability of its derivatives, have been investigated to establish its analytical merit. These properties are crucial for the calibration, accuracy, precision, and determination of detection limits in various analytical methods . The spectrophotometric determination of ABL involves its reaction with iron(II) to form a stable complex, which adheres to Beer's law within a specific concentration range and exhibits high recovery rates in standard addition methods .

Scientific Research Applications

  • Spectrofluorimetric Analysis : ABL is used as a fluorogenic reagent for the spectrofluorimetric determination of primary amines. It forms strongly fluorescent Schiff bases with primary amines in acid-catalyzed aqueous solutions, allowing for the accurate and precise analysis of drugs in pharmaceutical preparations (Sabry, 2006).

  • Synthesis of Derivatives : ABL undergoes reactions with various agents to synthesize heterocyclic compounds. These compounds have been evaluated for activities against Mycobacterium tuberculosis and as inhibitors of InhA, a key enzyme involved in the type II fatty acid biosynthesis pathway of M. tuberculosis (Moulkrere et al., 2017).

  • Chemical Synthesis Processes : ABL is synthesized based on diethylene ketone through processes involving esterification and condensation, with the study focusing on optimizing reaction conditions and exploring factors like catalyst variety (Jun-sheng, 2012).

  • Spectrophotometric Analysis : ABL is characterized as a coupling reagent for the spectrophotometric analysis of primary arylamines. It forms colored α-oxo-γ-butyrolactone arylhydrazones, which are measurable in alkaline and acidic solutions, making it useful in the analysis of pharmaceutical preparations (Sabry, 2006).

  • Polarographic and Voltammetric Analyses : ABL is used as a reagent in polarographic and voltammetric analyses. It forms α-oxo-γ-butyrolactone arylhydrazones through coupling reactions with primary arylamines, enabling the determination of certain drugs in pharmaceutical preparations and biological samples (Sabry, 2007).

  • Yeast-Mediated Stereoselective Reduction : ABL is used in biotransformation processes using yeast strains to obtain stereoisomers with specific optical properties. This process is significant in the field of synthetic organic chemistry (Mączka et al., 2018).

Safety And Hazards

2-Acetylbutyrolactone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing mist, gas or vapours, and ensure adequate ventilation .

Future Directions

2-Acetylbutyrolactone is a derivative of γ-butyrolactone that is used as a precursor in organic synthesis . It is also used in the preparation of intermediates of vitamin B1 and chlorophyll . The global 2-Acetylbutyrolactone market is expected to grow in the future .

properties

IUPAC Name

3-acetyloxolan-2-one
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InChI

InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OMQHDIHZSDEIFH-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1CCOC1=O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8O3
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DSSTOX Substance ID

DTXSID6044436
Record name 3-Acetyldihydro-2(3H)-furanone
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Molecular Weight

128.13 g/mol
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Physical Description

Liquid, Liquid with an ester-like odor; [Merck Index] Clear colorless to pale yellow liquid; [Acros Organics MSDS]
Record name 2(3H)-Furanone, 3-acetyldihydro-
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Record name alpha-Acetylbutyrolactone
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Product Name

2-Acetylbutyrolactone

CAS RN

517-23-7
Record name 2-Acetylbutyrolactone
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Record name 2-Acetylbutyrolactone
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Record name α-acetyl-γ-butyrolactone
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Synthesis routes and methods I

Procedure details

The fluorination of 2-Acetyl butyrolactone (3.2 gm, 0.025 m) was carried out in a manner similar to that described in Example 6. Work up gave 2-fluoro-2-acetyl butyrolactone(nc) [NMR (CDCl3); 1H, δH =4.5 ppm (m), 2H; 2.87 ppm (m), 1H; 2.55 ppm (m)1H; 2.47 ppm (d), JHF =5.0 Hz, 3H; 19F, δF =-163.4 ppm (ddqd), J=11.8, 11.8, 4.9, and 1.5 Hz]. Accurate mass measurement:--Found (CI, methane), 147.0442; C6H8O3F requires 147.0457]. A small multiplet at -173.8 ppm and triplet of doublets at -237.9 ppm (Jtriplet =46.3 Hz, Jdoublet =6.8 Hz) in the reaction product were attributed to 2-fluoro-2-(fluoroacetyl)butyrolactone. The conversion was ca. 70% and the yield was ca. 85%.
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Synthesis routes and methods II

Procedure details

The mixture was distilled using a Raschig ring packed column and a Perkins Triangle Head. Seven fractions were obtained and analyzed by gas chromatography. Fractions 1-3 were found to be principally ethyl acetoacetate. Fraction 4 analyzed 11% ethyl acetoacetate and 42% of the desired lactone. Fractions 5 and 6 showed 98.4% lactone and 95.4% lactone, respectively. The yield of the desired lactone product ##STR10## (fractions 5 and 6) was 32%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
304
Citations
SM Sabry - Journal of pharmaceutical and biomedical analysis, 2006 - Elsevier
2-Acetylbutyrolactone (ABL) has been characterized for use as a fluorogenic reagent for the spectrofluorimetric determination of primary amines. The reagent forms strongly fluorescent …
Number of citations: 21 www.sciencedirect.com
SM Sabry - Analytical letters, 2006 - Taylor & Francis
… 2‐Acetylbutyrolactone (ABL) has been characterized as a novel coupling reagent for the spectrophotometric analysis of primary arylamines. 2‐Acetylbutyrolactone is a cyclic β‐keto …
Number of citations: 26 www.tandfonline.com
A Taha, OMI Adly, M Shebl - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
… Since 2-acetylbutyrolactone (HAcBL) is used as an intermediate for the synthesis of various organic chemicals especially that most widely used as therapeutic agents. They are useful in …
Number of citations: 16 www.sciencedirect.com
X Wang, Y Gao, J Yang, Z Huang… - Journal of Chemical & …, 2017 - ACS Publications
The density and viscosity of the cyclopropyl methyl ketone (CPMK) + 2-acetylbutyrolactone (ABL) and CPMK + 5-chloro-2-pentanone (CPE) binary mixtures were measured at the …
Number of citations: 5 pubs.acs.org
NA Al‐Awadi, T Mathew - International journal of chemical …, 1995 - Wiley Online Library
The rates of gas‐phase thermolysis reactions of 2‐acetylcyclopentanone 1,2‐acetylcyclohexanone 2, N‐acetylcaprolactam 3,2‐acetylbutyrolactone 4,2‐acetyl‐2‐methylbutyrolactone 5, …
Number of citations: 2 onlinelibrary.wiley.com
S Asghari, L Mohammadi - Tetrahedron letters, 2006 - Elsevier
… Now, we report the reaction of 2-acetylbutyrolactone with isonitrile and acetylene diesters. The products were not ketenimines such as 2 but α-methylene-γ-butyrolactones 5 (Scheme …
Number of citations: 21 www.sciencedirect.com
S Asghari, R Baharfar, S Safiri - Phosphorus, Sulfur, and Silicon, 2005 - Taylor & Francis
… In conclusion, we have found that the reaction of 2-acetylbutyrolactone with dialkyl acetylenedicarboxylate in the presence of triphenylphosphine leads to a facile synthesis of …
Number of citations: 13 www.tandfonline.com
M Haghdadi, S Asghari… - Canadian Journal of …, 2015 - cdnsciencepub.com
The molecular mechanism of the three-component reaction of triphenylphosphine, dialkyl acetylene dicarboxylate, and 2-acetylbutyrolactone to synthesize the stabilized phosphorus …
Number of citations: 2 cdnsciencepub.com
HM Refaat - Medicinal Chemistry Research, 2012 - Springer
… In this study, the starting compounds, 2-cyanomethyl benzimidazoles (1 or 2) were reacted with ethyl acetoacetate, ethyl benzoylacetate, or 2-acetylbutyrolactone to give the novel …
Number of citations: 32 link.springer.com
NMR GC - chemicalbook.com
… In presence of 2-acetylbutyrolactone, reaction of tert-butyl … Moreover, reaction of 2-acetylbutyrolactone with thiosemicarbazide … In addition, 2-acetylbutyrolactone can also function as the …
Number of citations: 0 www.chemicalbook.com

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